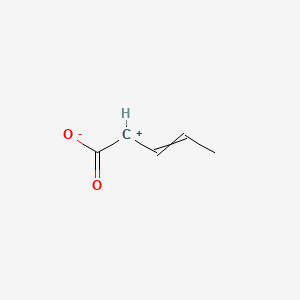
Penta-2,3-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Penta-2,3-dienedioic acid is an allene-containing dicarboxylic acid.
- It was the first allene to be synthesized, back in 1887. its structure was initially thought to be a propyne core rather than an allene.
- The correct structural isomeric identity was not determined until 1954 .
Preparation Methods
- The synthetic routes for Penta-2,3-dienedioic acid involve the reaction of appropriate starting materials.
- One common method is the oxidative cleavage of 1,3-butadiene using ozone (O₃) followed by reduction with zinc (Zn) or sodium borohydride (NaBH₄).
- Industrial production methods may vary, but this compound is typically synthesized in laboratories.
Chemical Reactions Analysis
- Penta-2,3-dienedioic acid can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction of the double bonds yields saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions.
- Common reagents include ozone (for oxidative cleavage), reducing agents (such as NaBH₄), and various acids or bases.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Penta-2,3-dienedioic acid serves as a model compound for studying allenes and their reactivity.
Biology and Medicine: Research explores its potential as a building block for bioactive molecules.
Industry: Limited industrial applications, but its unique structure inspires synthetic chemistry.
Mechanism of Action
- The exact mechanism of action for Penta-2,3-dienedioic acid is not extensively studied.
- It likely interacts with enzymes or receptors due to its unsaturated nature.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- Penta-2,3-dienedioic acid is unique due to its allene structure.
- Similar compounds include other dicarboxylic acids (e.g., maleic acid, fumaric acid) and allenes (e.g., Penta-2,4-dienoic acid) .
Properties
IUPAC Name |
pent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSMUELHYPTFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH+]C=CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592774 |
Source


|
| Record name | Penta-2,3-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-20-1 |
Source


|
| Record name | Penta-2,3-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
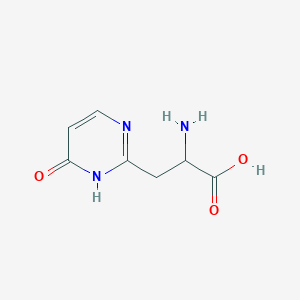
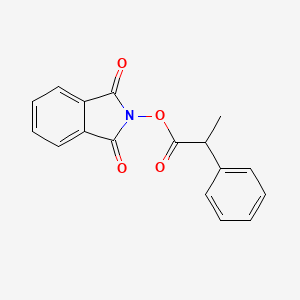
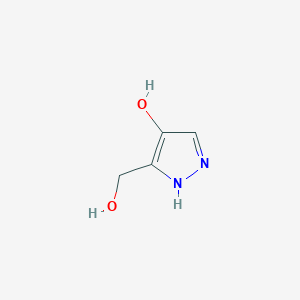
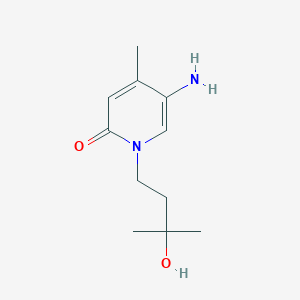



![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
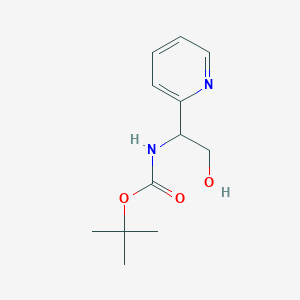


![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


